Berkeleylactone F

Stereochemistry Structure-Activity Relationship Antibiotic

Berkeleylactone F (CAS 2095114-72-8) is a 16-membered macrolide antibiotic isolated from a mixed fermentation of Penicillium fuscum and Penicillium camembertii/clavigerum. It is a major analogue within the berkeleylactone family and is structurally related to the known antibiotic A26771B.

Molecular Formula C16H28O5
Molecular Weight 300.39 g/mol
Cat. No. B15564959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBerkeleylactone F
Molecular FormulaC16H28O5
Molecular Weight300.39 g/mol
Structural Identifiers
InChIInChI=1S/C16H28O5/c1-12-13(17)8-6-4-2-3-5-7-9-14(18)15(19)10-11-16(20)21-12/h10-15,17-19H,2-9H2,1H3/t12-,13+,14+,15-/m1/s1
InChIKeyOXTXYWGSTRVDDS-CBBWQLFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Procuring Berkeleylactone F: A Distinct 16-Membered Macrolide with a Novel Antibiotic Mechanism


Berkeleylactone F (CAS 2095114-72-8) is a 16-membered macrolide antibiotic isolated from a mixed fermentation of Penicillium fuscum and Penicillium camembertii/clavigerum . It is a major analogue within the berkeleylactone family and is structurally related to the known antibiotic A26771B . The compound is characterized by a molecular formula of C16H28O5 and a molecular weight of 300.4 g/mol . Unlike traditional macrolides that inhibit protein synthesis, berkeleylactone F is reported to have a novel, non-ribosomal mechanism of action .

Why Berkeleylactone F Cannot Be Replaced by Generic Macrolide Analogs


Generic substitution within the berkeleylactone class is not feasible due to high structure-activity sensitivity. For instance, the C-14 epimer, 14-epi-berkeleylactone F, exhibits no significant biological activity against a panel of bacteria, fungi, and parasites, while the parent compound is active [1]. This demonstrates that specific stereochemistry is essential for activity. Furthermore, while Berkeleylactone A is the most potent in the series, Berkeleylactone F provides a distinct activity profile with a reported novel, non-ribosomal mechanism of action that is not shared by conventional macrolides .

Quantitative Evidence for Selecting Berkeleylactone F Over Analogs


Stereochemical Determinant of Activity: 14-epi-Berkeleylactone F vs. Berkeleylactone F

The antimicrobial activity of berkeleylactone F is highly dependent on its precise stereochemistry. The C-14 epimer, 14-epi-berkeleylactone F, was found to have no significant biological activity against a panel of test organisms, including Staphylococcus aureus, Bacillus subtilis, E. coli, Candida albicans, Giardia duodenalis, and NS-1 murine myeloma cells, whereas the parent compound is active [1].

Stereochemistry Structure-Activity Relationship Antibiotic

Mechanistic Differentiation: Berkeleylactone A Does Not Inhibit Protein Synthesis

Berkeleylactone A, the most potent member of the family, has been demonstrated to not inhibit protein synthesis nor target the ribosome, unlike other macrolide antibiotics [1]. This suggests a novel mode of action for its antibiotic activity, which is also reported for the class .

Mechanism of Action Protein Synthesis Macrolide

Optimal Research Applications for Berkeleylactone F


Structure-Activity Relationship (SAR) Studies in Macrolide Antibiotics

Due to the stark contrast in activity between berkeleylactone F and its inactive 14-epimer, this compound is an ideal candidate for precise SAR studies . Researchers can utilize the active compound as a positive control and the epimer as a negative control to dissect the molecular features responsible for antimicrobial activity.

Investigating Novel, Non-Ribosomal Antibiotic Mechanisms

Berkeleylactone F is an excellent tool for investigating novel antibiotic mechanisms . As it does not inhibit protein synthesis, it can be used to study alternative antibacterial pathways, which may lead to new drug targets that are not susceptible to common macrolide resistance mechanisms.

Antimicrobial Susceptibility Testing Against Gram-Positive and Fungal Pathogens

Berkeleylactone F has demonstrated activity against Gram-positive bacteria and Candida species . It can be employed as a research compound in antimicrobial susceptibility assays to evaluate its spectrum of activity and compare it to known antibiotics against specific clinical or environmental isolates.

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